4-Benzyloxybenzyl Magnesium Bromide

Radiopharmaceutical Synthesis Carbon‑14 Labeling Betaxolol

4-Benzyloxybenzyl Magnesium Bromide (CAS 151490-52-7; molecular formula C₁₄H₁₃BrMgO; MW 301.46 g/mol) is a benzylic Grignard reagent in which the para‑position of the benzyl framework carries a benzyloxy (–OCH₂Ph) substituent. It is supplied as a 0.5 M solution in THF (≥95 % purity, ~15 % w/w).

Molecular Formula C14H13BrMgO
Molecular Weight 301.46 g/mol
CAS No. 151490-52-7
Cat. No. B3040048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxybenzyl Magnesium Bromide
CAS151490-52-7
Molecular FormulaC14H13BrMgO
Molecular Weight301.46 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=C(C=C1)OCC2=CC=CC=C2.[Mg+2].[Br-]
InChIInChI=1S/C14H13O.BrH.Mg/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1
InChIKeyUNESCVGCLHXXEM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxybenzyl Magnesium Bromide (CAS 151490-52-7): A Substituent-Modulated Benzylic Grignard for Selective Nucleophilic Additions


4-Benzyloxybenzyl Magnesium Bromide (CAS 151490-52-7; molecular formula C₁₄H₁₃BrMgO; MW 301.46 g/mol) is a benzylic Grignard reagent in which the para‑position of the benzyl framework carries a benzyloxy (–OCH₂Ph) substituent. It is supplied as a 0.5 M solution in THF (≥95 % purity, ~15 % w/w) . The compound belongs to the substituted benzylmagnesium halide class and is distinguished from simple benzylmagnesium bromide by the electron‑donating, sterically demanding para‑benzyloxy group, which modulates both the electronic character of the carbanionic center and the steric environment during nucleophilic addition to carbonyl electrophiles . Its primary utility lies in carbon–carbon bond‑forming reactions where controlled reactivity and a latent phenol (via hydrogenolytic debenzylation) are synthetically advantageous [1].

Why Unsubstituted or Differently Substituted Benzyl Grignard Reagents Cannot Replace 4-Benzyloxybenzyl Magnesium Bromide


Substituting a generic benzylmagnesium bromide (or even a 4‑methyl or 4‑methoxy analog) for 4‑benzyloxybenzyl magnesium bromide in a synthetic sequence risks altering reaction yield, side‑product profile, and downstream deprotection strategy. The para‑benzyloxy group simultaneously exerts an electron‑donating resonance effect (+M), which increases electron density at the benzylic carbanion, and introduces steric bulk that can influence diastereoselectivity in additions to prochiral carbonyls . Moreover, the benzyloxy function serves as a masked phenol: catalytic hydrogenolysis (H₂/Pd‑C) cleanly unmasks a phenolic –OH for further functionalization, an option unavailable to 4‑methyl or unsubstituted benzyl analogs [1]. Mechanistically, 4‑benzyloxybenzyl halides solvolyze via an Sₙ1 pathway, whereas the parent benzyl halide follows an Sₙ2 trajectory—a fundamental difference in leaving‑group departure that reflects the electronic stabilization provided by the para‑benzyloxy group [2]. These cumulative differences make the compound a non‑interchangeable building block in multistep syntheses where protecting‑group strategy, reaction selectivity, and overall yield are interdependent.

Quantitative Differentiation Evidence: 4-Benzyloxybenzyl Magnesium Bromide vs. Closest Benzylic Grignard Analogs


Carboxylation Yield in Radiolabeled Betaxolol Synthesis: 4‑Benzyloxybenzyl vs. Unsubstituted Benzyl Grignard

In the ¹⁴C‑labeled synthesis of betaxolol (SL 75.212), carbonation of 4‑benzyloxybenzyl magnesium bromide with ¹⁴CO₂ delivered 4‑benzyloxy[carboxyl‑¹⁴C]benzoic acid in 87 % isolated yield [1]. By contrast, carboxylation of the parent benzylmagnesium chloride with CO₂ under analogous conditions is reported to proceed in approximately 49–55 % yield, reflecting the beneficial electronic influence of the para‑benzyloxy substituent on carbanion stability and carboxylation efficiency [2]. This yield advantage is critical in radiochemical syntheses where the cost of the labeled carbon source (¹⁴CO₂ or Ba¹⁴CO₃) constitutes a major fraction of the total material expense.

Radiopharmaceutical Synthesis Carbon‑14 Labeling Betaxolol

Hydrogenolytic Deprotection to Phenol: A Latent Functionality Not Available in 4‑Methyl or 4‑Chloro Analogs

The benzyloxy substituent in 4‑benzyloxybenzyl magnesium bromide is quantitatively removable by catalytic hydrogenolysis (H₂/Pd‑C) to generate a free phenolic –OH group [1]. In the betaxolol synthesis, the benzyl‑protected intermediate 10 underwent hydrogenolysis to phenol 11, enabling subsequent epoxide formation with epichlorohydrin—a transformation that proceeds in 71 % overall yield from Ba¹⁴CO₃ [2]. Analogs such as 4‑methylbenzylmagnesium bromide or 4‑chlorobenzylmagnesium bromide lack this orthogonal deprotection handle: the methyl group cannot be removed under mild conditions, and the chloro substituent persists through most downstream transformations.

Protecting Group Strategy Phenol Unmasking Hydrogenolysis

Solid‑Phase Combinatorial Synthesis: 4‑Benzyloxybenzyl‑PS Resin Enables Parallel Library Generation

A 1‑(4‑benzyloxybenzyl‑PS)‑4‑chloroquinolinium resin, prepared from 4‑benzyloxybenzyl chloride polymer support, was employed as a key intermediate in the parallel synthesis of 4‑amino‑2‑alkyl‑1,2,3,4‑tetrahydroquinolines. Subsequent nucleophilic addition of diverse Grignard reagents at position 2 delivered the target library members in 20–60 % yields [1]. The analogous solution‑phase approach using 1‑benzyl‑4‑chloroquinolinium salt (lacking the benzyloxy tether) provided comparable yields but offered no resin‑cleavage handle for solid‑phase diversification. The benzyloxybenzyl linker thus enables a traceless cleavage strategy (acidic or hydrogenolytic), which is a critical differentiator for high‑throughput medicinal chemistry workflows [2].

Solid‑Phase Synthesis Combinatorial Chemistry Quinolinium Salts

Mechanism of Solvolysis: Sₙ1 vs. Sₙ2—Fundamental Reactivity Divergence from Unsubstituted Benzyl Halides

Kinetic studies of methanolysis reveal that 4‑benzyloxybenzyl chlorides undergo solvolysis via an Sₙ1 mechanism, whereas the parent benzyl chloride reacts exclusively by Sₙ2 [1]. The rate enhancement is substantial: at 25 °C the overall rate range for substituted benzyl compounds spans a factor of 4,290, compared with only 2.42 for the corresponding benzoyl series, indicating that the benzyloxy substituent dramatically stabilizes the incipient benzyl carbocation through resonance [2]. This mechanistic switch has direct implications for Grignard reagent formation: Sₙ1‑prone halides generally insert magnesium more rapidly and with fewer Wurtz‑type coupling side products than Sₙ2‑prone halides [3].

Physical Organic Chemistry Solvolysis Kinetics Substituent Effects

Chiral Auxiliary Synthesis: Diastereoselectivity of 98:2 Achieved Using 4‑Benzyloxybenzyl‑Derived Building Blocks

A novel chiral auxiliary, (S)‑N‑(2‑benzoylphenyl)‑1‑(4‑benzyloxybenzyl)pyrrolidine‑2‑carboxamide, was synthesized from 4‑benzyloxybenzyl‑substituted proline and 2‑aminobenzophenone. The derived Ni(II) Schiff‑base complex of alanine exhibited a diastereomeric ratio (S,S/S,R) of 98:2, demonstrating that the 4‑benzyloxybenzyl substituent imparts sufficient steric bulk to achieve near‑complete facial discrimination during complex formation [1]. By comparison, the analogous 1‑benzyl‑substituted auxiliary (without the para‑benzyloxy group) typically yields diastereomeric ratios in the range of 85:15 to 92:8 for glycine and alanine complexes [2], underscoring the added steric contribution of the benzyloxy substituent.

Asymmetric Synthesis Chiral Auxiliary Amino Acid Complexes

Stability and Handling Advantage: Benzyloxy‑Protected Grignard vs. Simple Alkyl Grignards

The benzyloxy substituent sterically shields the magnesium‑bearing benzylic carbon, imparting enhanced solution stability relative to sterically unencumbered Grignard reagents such as methylmagnesium bromide (MeMgBr) or ethylmagnesium bromide. Technical datasheets indicate that 4‑benzyloxybenzylmagnesium bromide as a 0.5 M solution in THF can be stored at 2–8 °C for weeks without significant loss of titre, whereas MeMgBr solutions of similar concentration typically require fresh preparation or storage under rigorously anhydrous conditions at −20 °C to prevent decomposition . While this evidence is primarily vendor‑derived and lacks published head‑to‑head Arrhenius stability data, it is consistent with the well‑established principle that increased steric bulk around the C–Mg bond retards both solvent‑induced protolysis and Wurtz homocoupling [1].

Grignard Stability Handling Safety Reaction Control

Application Scenarios Where 4‑Benzyloxybenzyl Magnesium Bromide Provides Demonstrable Advantage


Radiochemical Synthesis of ¹⁴C‑, ¹¹C‑, or ³H‑Labeled Drug Metabolites and PET Tracers Requiring a Latent Phenol Handle

When preparing isotopically labeled pharmaceuticals—such as ¹⁴C‑betaxolol [1]—the 87% carboxylation yield of 4‑benzyloxybenzyl magnesium bromide directly reduces the consumption of costly labeled carbon dioxide. The benzyloxy group survives the multistep sequence and is quantitatively cleaved at the penultimate step by hydrogenolysis to reveal the requisite phenol, minimizing radioactive waste and maximizing specific activity of the final product.

Medicinal Chemistry Parallel Libraries Requiring Solid‑Phase Immobilization and Traceless Cleavage

Groups synthesizing 4‑amino‑2‑alkyl‑1,2,3,4‑tetrahydroquinoline libraries can immobilize the 4‑chloroquinoline core onto 4‑benzyloxybenzyl‑functionalized polystyrene resin, then diversify position 2 via Grignard addition and cleave the product with TFA or hydrogenolysis [2]. This solid‑phase approach, enabled exclusively by the benzyloxybenzyl linker, converts a multi‑day solution‑phase purification workflow into a few hours of resin washing and filtration.

Asymmetric Synthesis of Non‑Proteinogenic (S)‑α‑Amino Acids via Chiral Ni(II) Complexes

The 4‑benzyloxybenzyl substituent on pyrrolidine‑2‑carboxamide chiral auxiliaries delivers a diastereomeric ratio of 98:2 in alanine Ni(II) complexes [3], surpassing the typical 85:15–92:8 dr of 1‑benzyl analogs. This level of selectivity is sufficient to prepare enantiomerically enriched amino acids (>96% ee) without chromatographic diastereomer separation, rendering the auxiliary practical for gram‑scale synthesis of unusual amino acid building blocks for peptide therapeutics.

Multistep Total Synthesis of Natural Products and Pharmaceuticals Incorporating a 4‑Hydroxybenzyl Motif

Any synthetic route targeting molecules containing a 4‑hydroxybenzyl fragment (e.g., certain tetrahydroisoquinoline alkaloids, cyclen‑based estrogen receptor ligands, or phenolic natural products) can employ 4‑benzyloxybenzyl magnesium bromide to install the entire C‑1‑substituted benzyl unit in a single nucleophilic addition, with the benzyl ether serving as a stable protecting group until the final deprotection step [4]. This convergent disconnection reduces step count by 1–2 transformations relative to routes that introduce the phenol early and must carry it through as a protected –OTBS or –OMOM derivative.

Quote Request

Request a Quote for 4-Benzyloxybenzyl Magnesium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.